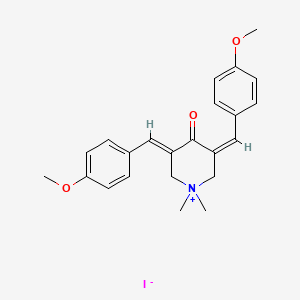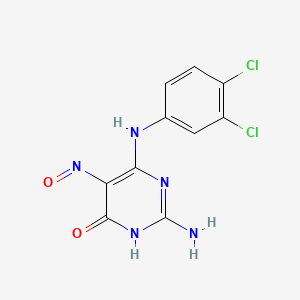
Saponite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saponite is a trioctahedral mineral belonging to the smectite group of phyllosilicates. Its chemical formula is Ca0.25(Mg,Fe)3((Si,Al)4O10)(OH)2·n(H2O) . This mineral is characterized by its soft, plastic nature and is often found in hydrothermal veins, basalt vesicles, skarns, amphibolite, and serpentinite . This compound was first described in 1840 by Svanberg and is named after the Greek word “sapo,” meaning soap, due to its soap-like texture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Saponite can be synthesized using various methods, with hydrothermal synthesis being the most common. This method involves the formation of a precursor aluminosilicate gel, followed by the hydrolysis of divalent metals such as magnesium, nickel, cobalt, and zinc through the slow release of ammonia from urea decomposition . The reaction conditions typically involve temperatures ranging from 25°C to 220°C, depending on the desired properties of the final product .
Industrial Production Methods
Industrial production of this compound often involves the electrochemical separation of this compound-containing products to obtain high concentrations of smectite-group minerals. This process results in materials with lower particle sizes, more compact structures, and greater surface areas, making them suitable for various applications such as ceramics and heavy-metal sorbents .
Analyse Chemischer Reaktionen
Types of Reactions
Saponite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, altering the oxidation state of iron within the mineral.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sulfuric acid, which can dissolve the mineral, and various metal salts for cation exchange reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cation exchange reactions can result in this compound with different interlayer cations, altering its physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Saponite has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of saponite involves its ability to adsorb and interact with various molecules. This is primarily due to its high surface area, layered structure, and the presence of exchangeable cations in its interlayer spaces. The adsorption process can involve physical adsorption, ion exchange, and chemical interactions with the adsorbed species . The molecular targets and pathways involved depend on the specific application, such as the removal of contaminants in water treatment or the delivery of drugs in medical applications .
Vergleich Mit ähnlichen Verbindungen
Saponite is often compared with other smectite group minerals, such as montmorillonite and hectorite. While all these minerals share similar layered structures and cation exchange capacities, this compound is unique due to its specific chemical composition and the presence of magnesium and iron in its structure . This gives this compound distinct physical and chemical properties, such as higher thermal stability and different adsorption characteristics .
Similar Compounds
Montmorillonite: A smectite mineral with a similar layered structure but different chemical composition, primarily containing aluminum and magnesium.
Eigenschaften
CAS-Nummer |
1319-41-1 |
|---|---|
Molekularformel |
Al4H12Mg18O72Si21 |
Molekulargewicht |
2299.3 g/mol |
IUPAC-Name |
tetraaluminum;octadecamagnesium;oxygen(2-);silicon(4+);hexahydrate |
InChI |
InChI=1S/4Al.18Mg.6H2O.66O.21Si/h;;;;;;;;;;;;;;;;;;;;;;6*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;18*+2;;;;;;;66*-2;21*+4 |
InChI-Schlüssel |
BZVFNNVELIPSJE-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4] |
Color/Form |
Grains |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


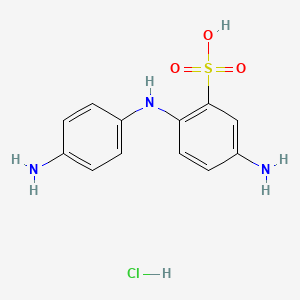
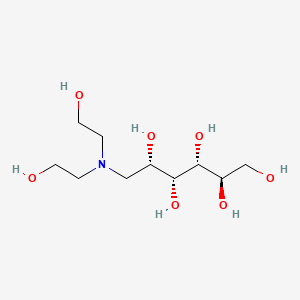
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
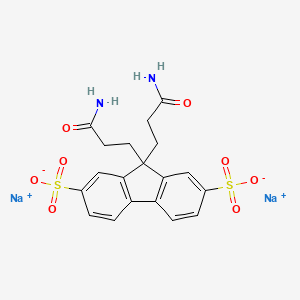
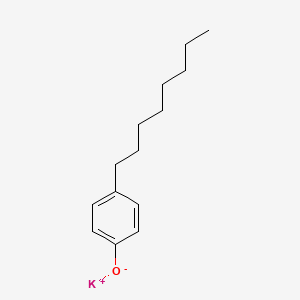


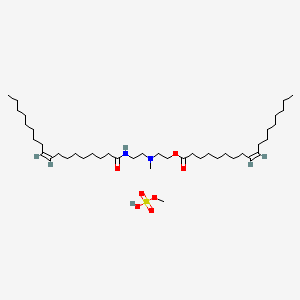
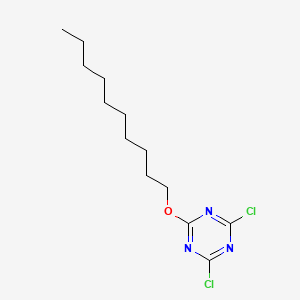
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)

